molecular formula C5H7N3O3 B12879755 N-hydroxy-3-methoxyisoxazole-5-carboximidamide

N-hydroxy-3-methoxyisoxazole-5-carboximidamide

Cat. No.: B12879755
M. Wt: 157.13 g/mol
InChI Key: GKRAJOXAOPUXKH-UHFFFAOYSA-N
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Description

N-hydroxy-3-methoxyisoxazole-5-carboximidamide is a chemical compound with a unique structure that includes an isoxazole ring, a hydroxyl group, and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hydroxy-3-methoxyisoxazole-5-carboximidamide typically involves the reaction of 3-methoxyisoxazole with hydroxylamine and a suitable carboximidamide precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 3-methoxyisoxazole, hydroxylamine, carboximidamide precursor.

    Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), reaction time (4-6 hours).

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-3-methoxyisoxazole-5-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide group can be reduced to form amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

N-hydroxy-3-methoxyisoxazole-5-carboximidamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-hydroxy-3-methoxyisoxazole-5-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboximidamide groups play a crucial role in binding to these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

  • N-hydroxy-5-methylisoxazole-3-carboximidamide
  • N-hydroxy-3-methylisoxazole-5-carboximidamide
  • N-hydroxy-4-methoxyisoxazole-5-carboximidamide

Uniqueness

N-hydroxy-3-methoxyisoxazole-5-carboximidamide is unique due to the presence of both a methoxy group and a carboximidamide group on the isoxazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C5H7N3O3

Molecular Weight

157.13 g/mol

IUPAC Name

N'-hydroxy-3-methoxy-1,2-oxazole-5-carboximidamide

InChI

InChI=1S/C5H7N3O3/c1-10-4-2-3(11-8-4)5(6)7-9/h2,9H,1H3,(H2,6,7)

InChI Key

GKRAJOXAOPUXKH-UHFFFAOYSA-N

Isomeric SMILES

COC1=NOC(=C1)/C(=N/O)/N

Canonical SMILES

COC1=NOC(=C1)C(=NO)N

Origin of Product

United States

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